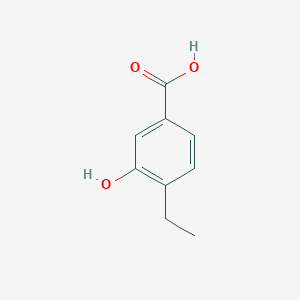

4-Ethyl-3-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMANCODDGUNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615231 | |

| Record name | 4-Ethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100523-85-1 | |

| Record name | 4-Ethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-3-hydroxybenzoic acid

Introduction: The Significance of Substituted Hydroxybenzoic Acids

4-Ethyl-3-hydroxybenzoic acid is a member of the substituted hydroxybenzoic acid family, a class of molecules that holds significant importance in the fields of pharmaceuticals, polymer science, and materials chemistry. These compounds serve as versatile building blocks and key intermediates in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs), liquid crystals, and specialty polymers. The precise arrangement of functional groups—hydroxyl, carboxylic acid, and alkyl substituents—on the benzene ring dictates the molecule's physicochemical properties and its potential applications. This guide provides a comprehensive overview of a plausible synthetic route to this compound and the analytical techniques required for its thorough characterization, presented from the perspective of a seasoned application scientist.

Retrosynthetic Analysis and Strategic Approach

A critical first step in the synthesis of any target molecule is a thorough retrosynthetic analysis to identify the most efficient and practical synthetic route. For this compound, two primary retrosynthetic disconnections come to the forefront:

-

Carboxylation of an Ethylphenol: This approach involves introducing the carboxylic acid group onto a pre-existing ethylphenol scaffold. The Kolbe-Schmitt reaction is a classic and powerful method for the ortho-carboxylation of phenols, making it a prime candidate for this strategy.

-

Modification of an Ethylbenzene Derivative: This strategy would involve starting with a more readily available ethylbenzene derivative and introducing the hydroxyl and carboxyl groups through a series of functional group interconversions. This could involve, for example, Friedel-Crafts acylation, followed by a Baeyer-Villiger oxidation to introduce the hydroxyl group, and subsequent oxidation of a side chain to the carboxylic acid.

After careful consideration of factors such as atom economy, reagent availability, and reaction robustness, the Kolbe-Schmitt reaction of 3-ethylphenol emerges as the more direct and elegant approach. This one-pot carboxylation reaction, while requiring careful control of reaction conditions, offers a more streamlined synthesis compared to the multi-step nature of the Friedel-Crafts pathway.

Visualizing the Synthetic Pathway

Caption: Proposed synthetic workflow for this compound via the Kolbe-Schmitt reaction.

Detailed Synthetic Protocol: A Step-by-Step Guide

This protocol is a detailed, plausible procedure based on the well-established principles of the Kolbe-Schmitt reaction.[1][2]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 3-Ethylphenol | 122.16 | 12.22 g | 0.1 | ≥98% |

| Sodium Hydroxide | 40.00 | 4.00 g | 0.1 | ≥97% |

| Carbon Dioxide | 44.01 | Excess | - | High Purity |

| Sulfuric Acid | 98.08 | As needed | - | 98% |

| Deionized Water | 18.02 | As needed | - | - |

| Ethanol | 46.07 | As needed | - | 95% |

Experimental Procedure

-

Formation of Sodium 3-ethylphenoxide:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 12.22 g (0.1 mol) of 3-ethylphenol.

-

In a separate beaker, dissolve 4.00 g (0.1 mol) of sodium hydroxide in 50 mL of deionized water.

-

Slowly add the sodium hydroxide solution to the 3-ethylphenol with vigorous stirring. The reaction is exothermic.

-

Once the addition is complete, heat the mixture to reflux for 30 minutes to ensure complete formation of the sodium 3-ethylphenoxide.

-

Expert Insight: The formation of the phenoxide is crucial as it activates the aromatic ring for electrophilic attack by the weakly electrophilic carbon dioxide.[1]

-

-

Carboxylation under Pressure:

-

After reflux, carefully remove the water by distillation under reduced pressure until a dry, powdered sodium 3-ethylphenoxide is obtained. It is critical that the phenoxide is anhydrous as the presence of water can reduce the yield.[2]

-

Transfer the dry phenoxide to a high-pressure autoclave.

-

Seal the autoclave and purge with nitrogen gas before introducing carbon dioxide.

-

Pressurize the autoclave with carbon dioxide to 100 atm.

-

Heat the autoclave to 125 °C with continuous stirring. Maintain these conditions for 6-8 hours.

-

Expert Insight: The high pressure of CO2 is necessary to increase its concentration in the reaction mixture, driving the equilibrium towards the carboxylated product. The temperature is a critical parameter; too low, and the reaction is slow, too high, and side products may form.[1]

-

-

Workup and Isolation:

-

After the reaction time, cool the autoclave to room temperature and carefully vent the excess carbon dioxide.

-

Dissolve the solid reaction mixture in 100 mL of deionized water.

-

Transfer the aqueous solution to a beaker and cool in an ice bath.

-

Slowly and with stirring, add concentrated sulfuric acid dropwise until the solution is acidic (pH ~2), checked with litmus paper. This will precipitate the crude this compound.

-

Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.

-

Purification by Recrystallization

-

Transfer the crude solid to a 250 mL Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent. A mixture of ethanol and water is often effective for hydroxybenzoic acids. Start with a small amount of hot ethanol to dissolve the solid, then add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to clarify the solution.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven at 60 °C.

Comprehensive Characterization of this compound

As no definitive experimental spectra for this compound are readily available in the literature, the following section provides a detailed prediction of the expected spectroscopic data based on its chemical structure and comparison with analogous compounds.

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons: Three signals in the aromatic region (δ 6.8-7.8 ppm). A doublet, a doublet of doublets, and another doublet, corresponding to the three protons on the benzene ring. Ethyl group: A quartet around δ 2.6 ppm (CH₂) and a triplet around δ 1.2 ppm (CH₃). Hydroxyl and Carboxylic Acid protons: Two broad singlets, which may be exchangeable with D₂O, at δ ~5-6 ppm (phenolic OH) and δ ~12-13 ppm (carboxylic acid OH). |

| ¹³C NMR | Aromatic carbons: Six signals in the aromatic region (δ 110-160 ppm), including two quaternary carbons (one attached to the hydroxyl group and one to the carboxylic acid group). Carboxylic acid carbon: A signal around δ 170-175 ppm. Ethyl group carbons: Two signals in the aliphatic region, around δ 25-30 ppm (CH₂) and δ 15-20 ppm (CH₃). |

| IR (Infrared) Spectroscopy | O-H stretch (hydroxyl): A broad band around 3300-3500 cm⁻¹. O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹. C=O stretch (carboxylic acid): A strong, sharp peak around 1680-1710 cm⁻¹. C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region. C-O stretch: A peak around 1200-1300 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be expected at m/z = 166.17, corresponding to the molecular formula C₉H₁₀O₃.[3] Common fragmentation patterns would include the loss of a water molecule (M-18), a carboxyl group (M-45), and cleavage of the ethyl group. |

Safety and Handling

-

3-Ethylphenol: Corrosive and harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[3] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care and appropriate PPE.

-

Carbon Dioxide (at high pressure): Asphyxiant in high concentrations. Handle high-pressure cylinders with care and in a well-ventilated area.

-

Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Add slowly to water, never the other way around. Handle with extreme care and appropriate PPE.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound approach to the synthesis and characterization of this compound. The proposed Kolbe-Schmitt synthesis offers a direct and efficient route, while the detailed characterization plan provides a clear roadmap for confirming the identity and purity of the final product.

For researchers and drug development professionals, this compound represents a potentially valuable building block. Future work could focus on optimizing the reaction conditions to maximize yield and minimize by-product formation. Furthermore, exploring the derivatization of the hydroxyl and carboxylic acid functionalities could open up new avenues for the development of novel compounds with interesting biological or material properties. The principles and techniques detailed in this guide provide a solid foundation for any scientist venturing into the synthesis and application of this and other substituted hydroxybenzoic acids.

References

- Kolbe, H. Ueber Synthese der Salicylsäure. Annalen der Chemie und Pharmacie1860, 113 (1), 125–127.

- Schmitt, R. Beitrag zur Kenntniss der Kolbe’schen Salicylsäure-Synthese. Journal für Praktische Chemie1885, 31 (1), 397–411.

-

Wikipedia. Kolbe–Schmitt reaction. [Link] (accessed Jan 3, 2026).

-

J&K Scientific LLC. Kolbe-Schmitt Reaction. [Link] (accessed Jan 3, 2026).

Sources

Spectroscopic Characterization of 4-Ethyl-3-hydroxybenzoic Acid: A Predictive Technical Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 4-Ethyl-3-hydroxybenzoic acid (C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ). In the absence of direct experimental spectra in publicly accessible databases, this document leverages established spectroscopic principles and empirical data from structurally related analogs to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust, scientifically-grounded framework for the identification and characterization of this compound.

Introduction: The Rationale for Predictive Spectroscopic Analysis

This compound is a substituted aromatic carboxylic acid. The precise characterization of such molecules is fundamental in fields ranging from medicinal chemistry to materials science. Spectroscopic techniques like NMR, IR, and MS are indispensable tools for elucidating molecular structure. However, for novel or less-common compounds, reference spectra may not be readily available.

In such instances, a predictive approach, grounded in the well-understood principles of spectroscopy and supported by data from analogous compounds, becomes a critical scientific endeavor. This guide constructs a predicted spectroscopic profile of this compound by systematically analyzing the spectral features of 3-hydroxybenzoic acid and 4-ethylbenzoic acid. This methodology provides a reliable and scientifically rigorous baseline for researchers working with this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. The predicted chemical shifts for this compound are derived from the additive effects of the electron-donating hydroxyl group and the weakly activating ethyl group on the benzoic acid scaffold.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The solvent used for analysis will significantly influence the chemical shifts of the acidic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-2 | ~7.6 | d | 1H |

| H-5 | ~7.3 | d | 1H |

| H-6 | ~7.5 | dd | 1H |

| -CH₂- | ~2.7 | q | 2H |

| -CH₃ | ~1.2 | t | 3H |

| -OH (phenolic) | 5.0 - 9.0 | br s | 1H |

| -COOH | 10.0 - 13.0 | br s | 1H |

Causality Behind Predictions:

-

Aromatic Protons: The carboxylic acid group is electron-withdrawing, deshielding the ortho protons (H-2 and H-6). The hydroxyl group at C-3 and the ethyl group at C-4 will influence the precise shifts of the aromatic protons. H-6 is expected to be a doublet of doublets due to coupling with both H-2 and H-5.

-

Ethyl Group: The methylene (-CH₂-) protons are adjacent to the aromatic ring and are expected to appear as a quartet around 2.7 ppm, coupled to the methyl (-CH₃) protons. The methyl protons will appear as a triplet around 1.2 ppm.

-

Acidic Protons: The chemical shifts of the phenolic and carboxylic acid protons are highly variable and depend on solvent and concentration. They typically appear as broad singlets.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-COOH) | ~170 |

| C-2 | ~115 |

| C-3 | ~155 |

| C-4 | ~135 |

| C-5 | ~125 |

| C-6 | ~120 |

| -CH₂- | ~28 |

| -CH₃ | ~15 |

Causality Behind Predictions:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum.

-

Aromatic Carbons: The carbon bearing the hydroxyl group (C-3) will be the most deshielded of the ring carbons due to the oxygen's electronegativity. The other aromatic carbon shifts are predicted based on the combined electronic effects of the substituents.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring NMR spectra for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR (for confirmation):

-

Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling relationships.

-

Perform an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded protons and carbons.

-

Perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.

-

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the O-H, C-H, C=O, and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |

| O-H stretch (phenolic) | 3200-3600 | Broad, Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2970 | Medium |

| C=O stretch (carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (aromatic) | 1580-1620 and 1450-1500 | Medium-Strong |

| O-H bend (phenolic) | 1310-1390 | Medium |

| C-O stretch (carboxylic acid/phenol) | 1210-1320 | Strong |

Causality Behind Predictions:

-

O-H Stretches: The carboxylic acid O-H stretch is characteristically very broad due to hydrogen bonding. The phenolic O-H stretch will also be broad.

-

C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp band. Its position can be influenced by conjugation with the aromatic ring and hydrogen bonding.

-

Aromatic and Aliphatic Stretches: The C-H stretches for the aromatic and ethyl groups will appear in their expected regions. The aromatic C=C stretches typically appear as a pair of bands in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. This is a common method for solid samples.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and faster method.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed as absorbance or transmittance.

-

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 166. The fragmentation pattern will be driven by the presence of the carboxylic acid, hydroxyl, and ethyl groups.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Proposed Structure of Fragment |

| 166 | [M]⁺ | Molecular Ion |

| 149 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |

| 138 | [M - CO]⁺ | Loss of carbon monoxide |

| 121 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 93 | [M - COOH - C₂H₄]⁺ | Subsequent loss of ethylene from the ethyl group |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak at m/z 166 corresponds to the molecular weight of the compound.

-

Loss of Hydroxyl and Carboxyl Groups: The loss of the hydroxyl radical and the entire carboxyl group are common fragmentation pathways for benzoic acids.

-

Benzylic Cleavage: The ethyl group can undergo benzylic cleavage, leading to characteristic fragments.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is useful for determining the molecular weight with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizing the Molecular Structure and Predicted Fragmentation

The following diagrams illustrate the structure of this compound and a plausible fragmentation pathway in mass spectrometry.

Caption: Molecular structure of this compound.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion: A Framework for Characterization

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By systematically analyzing the expected NMR, IR, and MS data based on established chemical principles and data from analogous structures, a robust framework for the identification and characterization of this compound is established. The detailed experimental protocols provided herein offer a self-validating system for researchers to confirm these predictions upon obtaining an experimental sample. This predictive analysis serves as a valuable starting point for any scientific investigation involving this compound.

References

-

3-Hydroxybenzoic Acid Spectroscopic Data: PubChem Compound Summary for CID 7420, 3-Hydroxybenzoic acid. [Link]

-

4-Ethylbenzoic Acid Spectroscopic Data: PubChem Compound Summary for CID 12086, 4-Ethylbenzoic acid. [Link]

-

NIST Chemistry WebBook: A comprehensive source for chemical and physical data, including spectroscopic information for various compounds. [Link]

Part 1: Physicochemical Characterization and Its Implications for Solubility

An In-depth Technical Guide to the Solubility of 4-Ethyl-3-hydroxybenzoic Acid

This guide provides a comprehensive framework for understanding, determining, and predicting the solubility of this compound (CAS: 100523-85-1). While specific experimental solubility data for this compound is not widely published, this document equips researchers, scientists, and drug development professionals with the foundational principles, experimental protocols, and theoretical models necessary to fully characterize its solubility profile. We will leverage its known physicochemical properties and data from structurally similar molecules to provide a robust predictive analysis.

Understanding the inherent physicochemical properties of a molecule is the cornerstone of predicting its behavior in different solvents. This compound is a substituted benzoic acid, possessing a unique combination of functional groups that dictate its interactions with its environment.

Molecular Structure:

The structure reveals three key regions influencing solubility:

-

Aromatic Ring: A nonpolar, hydrophobic backbone.

-

Carboxylic Acid Group (-COOH): A polar, acidic functional group capable of hydrogen bond donation and acceptance. Its ionizable nature is critical for pH-dependent aqueous solubility.

-

Hydroxyl Group (-OH): A polar functional group that actively participates in hydrogen bonding.

-

Ethyl Group (-CH2CH3): A nonpolar, hydrophobic alkyl group that increases the molecule's lipophilicity compared to its parent compound, 3-hydroxybenzoic acid.

A summary of its key computed and known properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) | Significance for Solubility |

| CAS Number | 100523-85-1 | [1][2] | Unique chemical identifier. |

| Molecular Formula | C₉H₁₀O₃ | [1][2] | Used to calculate molecular weight. |

| Molecular Weight | 166.17 g/mol | [1][2] | Essential for converting mass solubility to molar solubility. |

| Calculated logP | 1.65 | [1][2][3] | Indicates moderate lipophilicity; suggests higher solubility in organic solvents than in water. |

| Polar Surface Area (PSA) | 57.53 Ų | [1][2] | Reflects the polar characteristics; indicates potential for strong intermolecular interactions. |

| Hydrogen Bond Donors | 2 | [1] | The -COOH and -OH groups can donate protons, favoring solubility in H-bond accepting solvents. |

| Hydrogen Bond Acceptors | 2 | [1] | The carbonyl and hydroxyl oxygens can accept protons, favoring solubility in H-bond donating (protic) solvents. |

| Boiling Point | 336.7 °C | [2][3] | High boiling point suggests strong intermolecular forces in the solid state that must be overcome for dissolution. |

Expert Insight: pKa Estimation and Its Critical Role

The pKa is the most critical parameter for predicting aqueous solubility. Since this compound is an ionizable compound, its charge state, and thus its water solubility, will change dramatically with pH.

-

Carboxylic Acid pKa: The pKa of the parent compound, benzoic acid, is 4.20. The hydroxyl group in the meta-position slightly increases acidity, giving 3-hydroxybenzoic acid a pKa of 4.06[4]. The ethyl group at the para-position is a weak electron-donating group, which is expected to slightly decrease the acidity of the carboxylic acid. Therefore, a reasonable estimated pKa for the carboxylic acid group of this compound is approximately 4.1-4.3 .

-

Phenolic Hydroxyl pKa: The pKa of the phenolic hydroxyl group is expected to be in the range of 9-10, typical for phenols.

This means that below a pH of ~4, the molecule will be predominantly in its neutral, less water-soluble form. As the pH rises above ~4.3, the carboxylic acid will deprotonate to form the highly soluble carboxylate anion, drastically increasing aqueous solubility.

Part 2: A Practical Guide to Experimental Solubility Determination

To obtain definitive solubility data, rigorous experimental measurement is required. The following section details the gold-standard methodologies.

Experimental Workflow Overview

The process of determining thermodynamic solubility is a multi-step procedure that requires careful execution and precise analysis.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 1: The Shake-Flask Method for Thermodynamic Solubility

This method is considered the most reliable for determining the equilibrium (thermodynamic) solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks

-

UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation.

-

Solvent Addition: Add a known volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 72 hours.

-

Causality Insight: Shorter times may only yield kinetic solubility, which can be misleadingly high (for supersaturated solutions) or low (if equilibrium is not reached). 24-72 hours is standard for ensuring the dissolution and precipitation rates are equal.

-

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm filter into a clean vial.

-

Trustworthiness Check: Filtration is crucial to prevent solid particulates from entering the analytical sample, which would artificially inflate the measured concentration. Centrifugation followed by careful removal of the supernatant is an alternative.

-

-

Quantification: Prepare a series of standard solutions of known concentrations. Analyze the filtered saturated solution (diluted if necessary) and the standards using a calibrated analytical method like UV-Vis spectroscopy or HPLC to determine the concentration.

-

Calculation: The determined concentration is the thermodynamic solubility of the compound in that solvent at that temperature.

Protocol 2: Determining pH-Dependent Aqueous Solubility

For ionizable compounds, a solubility-pH profile is essential.

Objective: To measure the solubility of this compound across a range of physiologically and chemically relevant pH values.

Methodology:

-

Prepare a series of aqueous buffers at desired pH values (e.g., pH 2.0, 4.0, 5.0, 7.4, 9.0).

-

Follow the Shake-Flask Method (Protocol 1) for each buffer system.

-

Crucial Step: After equilibration, measure and report the final pH of the saturated solution, as it may differ from the initial buffer pH due to the dissolution of the acidic compound.

-

Plot the measured solubility (on a log scale) against the final measured pH to generate a solubility-pH profile.

Part 3: Predicting the Solubility Profile

In the absence of experimental data, a scientifically sound prediction can be made based on the molecule's structure and properties.

Predicted Aqueous Solubility vs. pH

Based on our estimated carboxylic acid pKa of ~4.1-4.3, the solubility profile in water is expected to follow a distinct pattern.

Caption: Expected relationship between pH and aqueous solubility.

The intrinsic solubility (the solubility of the neutral form) will be low. As the pH increases past the pKa, the solubility is expected to increase by several orders of magnitude due to the formation of the highly polar and water-soluble carboxylate salt.

Predicted Solubility in Organic Solvents

The principle of "like dissolves like" provides a strong basis for predicting solubility in organic solvents. The molecule's moderate logP of 1.65 and its hydrogen bonding capabilities are key determinants.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low | The polar carboxylic acid and hydroxyl groups make the molecule incompatible with nonpolar environments. The hydrophobic ethyl group and benzene ring offer some affinity, but not enough to overcome the energy cost of breaking the strong intermolecular hydrogen bonds in the solid crystal. |

| Polar Aprotic | Acetone, DMSO, Ethyl Acetate | Medium to High | These solvents have a dipole moment and can act as hydrogen bond acceptors (interacting with the -COOH and -OH protons). They can effectively solvate the polar parts of the molecule. DMSO is expected to be a particularly good solvent. |

| Polar Protic | Methanol, Ethanol, Water | High (Alcohols), Low (Water) | Alcohols are excellent solvents as they can act as both hydrogen bond donors and acceptors, effectively disrupting the solute-solute interactions in the crystal lattice and forming strong solute-solvent interactions. Water is a poor solvent for the neutral form due to the molecule's significant hydrophobic character (logP > 0). |

Theoretical Modeling: Hansen Solubility Parameters (HSP)

A more quantitative prediction can be achieved using Hansen Solubility Parameters. HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD: Dispersive forces (from atomic interactions)

-

δP: Polar forces (from dipole moments)

-

δH: Hydrogen bonding forces

The central principle is that substances with similar (δD, δP, δH) parameters are likely to be soluble in one another. While the specific HSP values for this compound are not published, they can be experimentally determined. A researcher would measure the solubility in a range of ~20-30 solvents with known HSPs. The solvents that dissolve the compound define a "solubility sphere" in the 3D Hansen space. The center of this sphere represents the HSP values for the solute. This powerful tool is invaluable for systematically selecting optimal solvents for formulation, crystallization, and chromatography.

Conclusion

This compound is a molecule of moderate lipophilicity with significant hydrogen bonding potential and pH-dependent aqueous solubility. While published quantitative data is scarce, this guide provides the essential theoretical knowledge and detailed experimental protocols required for its complete solubility characterization. By leveraging the shake-flask method, generating a pH-solubility profile, and applying predictive principles based on its physicochemical properties, researchers can confidently determine the solubility of this compound in any solvent system, enabling its effective application in drug development and chemical research.

References

An In-depth Technical Guide to the Crystal Structure Determination of 4-Ethyl-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 4-Ethyl-3-hydroxybenzoic acid, a compound of interest in pharmaceutical and materials science. While, to date, a definitive crystal structure for this specific molecule has not been deposited in public databases, this document outlines the critical experimental and theoretical steps necessary for its elucidation. We delve into the strategic considerations for chemical synthesis, methodologies for single-crystal growth, and the principles of X-ray crystallography for structure solution and refinement. Furthermore, we present a hypothesized crystal packing model based on the known supramolecular assembly of analogous benzoic acid derivatives, offering a predictive lens through which to interpret future experimental findings. This guide is intended to serve as a self-validating roadmap for researchers embarking on the crystallographic analysis of this and similar small organic molecules.

Introduction: The Significance of Crystalline Architecture

The precise three-dimensional arrangement of atoms and molecules in a solid-state material, its crystal structure, is a fundamental determinant of its physical and chemical properties. For active pharmaceutical ingredients (APIs), polymorphism—the ability of a compound to exist in multiple crystalline forms—can profoundly impact solubility, bioavailability, stability, and manufacturability. This compound, as a derivative of hydroxybenzoic acid, belongs to a class of compounds with known biological activities, including anti-inflammatory and analgesic properties.[1] Therefore, a thorough understanding of its solid-state structure is a prerequisite for its rational development in any pharmaceutical or material science application.

This guide will provide the scientific rationale and detailed protocols to bridge the current knowledge gap regarding the crystal structure of this compound.

Synthesis and Purification of this compound

A high-purity starting material is paramount for the successful growth of single crystals. While this compound is commercially available, understanding its synthesis provides context for potential impurities.[2] A common synthetic route to hydroxybenzoic acids is the Kolbe–Schmitt reaction.[3]

Hypothetical Synthesis Workflow:

Caption: A plausible synthetic route for this compound.

Detailed Recrystallization Protocol for Purification:

The principle of recrystallization leverages the differential solubility of the compound of interest and its impurities in a given solvent at varying temperatures.[4][5]

-

Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at an elevated temperature. For benzoic acid derivatives, water, ethanol, or a mixture thereof are often suitable.[4][6]

-

Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle stirring until the solid completely dissolves.[7]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from acting as nucleation sites for premature crystallization.

-

Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-ordered crystals. Covering the flask can aid in this process.[4][7]

-

Inducing Crystallization (If Necessary): If crystals do not form upon cooling, crystallization can be induced by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[4]

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry thoroughly.

| Parameter | Value/Observation |

| Purity (Post-Recrystallization) | >99% (as determined by HPLC/NMR) |

| Melting Point | Sharp, well-defined |

| Appearance | White crystalline solid |

Single Crystal Growth: The Gateway to Structure Determination

Growing a single crystal of sufficient size and quality is often the most challenging step in crystal structure determination.[8] Several techniques can be employed, and the optimal method is typically determined empirically.

Common Crystallization Methods for Small Organic Molecules: [8]

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization. This is an extension of the purification recrystallization, optimized for single crystal formation.

-

Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a sealed container with a larger reservoir of a "poor" (or "anti-") solvent in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered over a less dense, miscible anti-solvent. Crystals form at the interface as the two liquids slowly mix.

Experimental Workflow for Crystal Growth:

Caption: Workflow for single crystal growth of this compound.

X-ray Crystallography: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline material.[9][10][11][12]

The X-ray Diffraction Experiment:

-

Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.

-

Data Processing: The intensities and positions of the diffracted spots are measured and processed to determine the unit cell parameters and space group of the crystal.

-

Structure Solution: The processed data are used to solve the phase problem and generate an initial electron density map.

-

Structure Refinement: The initial model is refined by adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.

Data Interpretation and Structural Features:

The final output of a successful crystal structure determination includes the precise atomic coordinates, bond lengths, bond angles, and torsion angles. For this compound, key structural features to analyze would include:

-

Molecular Conformation: The planarity of the benzene ring and the orientation of the carboxylic acid and ethyl groups.

-

Hydrogen Bonding: The intermolecular interactions involving the hydroxyl and carboxylic acid groups, which are expected to play a dominant role in the crystal packing.

-

Supramolecular Assembly: The overall packing of the molecules in the crystal lattice, including any π-π stacking interactions between the aromatic rings.

Predicted Crystal Structure and Supramolecular Motifs

Based on the known crystal structures of other para-substituted benzoic acids, it is highly probable that this compound will form hydrogen-bonded dimers through its carboxylic acid groups.[13] These dimers are then likely to be further linked by hydrogen bonds involving the hydroxyl groups, forming extended chains or sheets.

Hypothesized Hydrogen Bonding Network:

Caption: Predicted primary hydrogen bonding interactions in the crystal structure.

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically rigorous approach to determining the crystal structure of this compound. By following the detailed protocols for synthesis, purification, and single-crystal growth, researchers will be well-equipped to obtain crystals suitable for X-ray diffraction analysis. The elucidation of this crystal structure will provide invaluable insights into its solid-state properties, paving the way for its potential applications in drug development and materials science. Future work should focus on the experimental execution of these protocols and the subsequent analysis of the crystallographic data to validate the hypothesized structural motifs.

References

- Recrystallization of Benzoic Acid. (n.d.).

- Spherical Crystallization of Benzoic acid. (n.d.). DiVA portal.

- The Recrystallization of Benzoic Acid. (n.d.).

- Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.

- Technical Support Center: Crystallization of 3-(4-Acetyloxyphenyl)benzoic acid. (n.d.). Benchchem.

- Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction D

- On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. (2023).

- 100523-85-1 | this compound. (n.d.). ChemScene.

- Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (2025).

- Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. (n.d.). Royal Society of Chemistry.

- X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University.

- X-ray Diffraction Protocols and Methods. (n.d.).

- The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). (2022). MDPI.

- 4-Hydroxybenzoic acid: Synthesis method and Biological activity. (2024). ChemicalBook.

- Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Deriv

- X-Ray Diffraction Basics. (n.d.).

- This compound | C9H10O3 | CID 21506442. (n.d.). PubChem.

- This compound 100523-85-1. (n.d.). Guidechem.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. diva-portal.org [diva-portal.org]

- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 8. benchchem.com [benchchem.com]

- 9. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 10. mkuniversity.ac.in [mkuniversity.ac.in]

- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Biological Activity of 4-Ethyl-3-hydroxybenzoic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activities of 4-Ethyl-3-hydroxybenzoic acid, a derivative of the widely studied hydroxybenzoic acid family. While direct empirical data on this specific molecule is limited, this document synthesizes the known structure-activity relationships of related phenolic compounds to postulate its potential as an antioxidant and anti-inflammatory agent. We present a series of robust, validated in vitro protocols to systematically characterize its biological profile, including antioxidant capacity, anti-inflammatory effects, and cytotoxicity. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of novel hydroxybenzoic acid derivatives.

Introduction: The Therapeutic Potential of Hydroxybenzoic Acids

Hydroxybenzoic acids are a class of phenolic compounds that are ubiquitous in the plant kingdom and form a core scaffold for numerous secondary metabolites.[1] The parent compound, 4-hydroxybenzoic acid, and its derivatives are known to possess a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and even anti-sickling properties.[2][3][4] The specific biological effects of these compounds are largely dictated by the nature and position of substituents on the benzene ring.[5]

The introduction of alkyl groups, such as the ethyl group in this compound, can significantly modulate the lipophilicity and steric hindrance of the molecule, thereby influencing its interaction with biological targets. While the biological activities of this compound have not been extensively documented, its structural similarity to other bioactive phenolic acids suggests a strong potential for therapeutic applications. One supplier of the compound notes its potential for anti-inflammatory and analgesic properties, though the primary data supporting this is not publicly available.[6] This guide outlines a systematic approach to elucidating the bioactivity of this promising compound.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing and interpreting biological assays.

| Property | Value |

| CAS Number | 100523-85-1 |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Predicted LogP | 1.6528 |

| Topological Polar Surface Area (TPSA) | 57.53 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

Source:[7]

Postulated Biological Activities and Investigative Workflow

Based on the structure-activity relationships of hydroxybenzoic acid derivatives, we hypothesize that this compound is likely to exhibit antioxidant and anti-inflammatory properties. The following workflow is proposed for a comprehensive in vitro evaluation.

Caption: Proposed workflow for the biological characterization of this compound.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key in vitro assays proposed for the characterization of this compound.

Assessment of Antioxidant Activity

The antioxidant potential of this compound can be effectively screened using the DPPH and ABTS radical scavenging assays. These methods are rapid, reliable, and provide a good indication of the compound's ability to donate a hydrogen atom or an electron to neutralize free radicals.[8]

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical, yellow-colored diphenylpicrylhydrazine. The degree of discoloration is proportional to the antioxidant activity of the test compound.[8]

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.[8]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each sample dilution.

-

Add 100 µL of the DPPH working solution to each well.[8]

-

Prepare a blank well containing only the solvent and a control well containing the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[9]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[10]

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical solution.[9]

-

On the day of the assay, dilute the ABTS•+ solution with methanol or phosphate-buffered saline (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

-

-

Assay Procedure:

-

Data Analysis:

-

Calculate the percentage of inhibition and the IC50 value using the same formulas as for the DPPH assay.

-

Caption: Principles of the DPPH and ABTS radical scavenging assays.

Assessment of Cytotoxicity

Before evaluating other biological activities, it is crucial to determine the cytotoxic profile of this compound to ensure that the observed effects are not due to cell death.[11] The MTT assay is a widely used colorimetric method for assessing cell viability.[12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[13]

Protocol:

-

Cell Culture:

-

Seed cells (e.g., a relevant cell line for the intended therapeutic area, or a standard line like HEK293 for general cytotoxicity) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a range of concentrations of this compound in the cell culture medium.

-

Replace the existing medium with the medium containing the test compound. Include wells with untreated cells as a control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

Assay Procedure:

-

After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]

-

Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).[13]

-

Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[11]

-

Gently agitate the plate to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of the samples at a wavelength between 550 and 600 nm.[13]

-

Calculate cell viability as a percentage of the untreated control.

-

Determine the IC50 value (the concentration that reduces cell viability by 50%).

-

Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be investigated by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[14]

Principle: Murine macrophage cells (RAW 264.7) produce nitric oxide upon stimulation with LPS. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[15]

Protocol:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.[15]

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.[15] Include control wells with cells only, cells with LPS only, and cells with the test compound only.

-

-

Griess Assay:

-

After incubation, collect 100 µL of the culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[16]

-

Incubate at room temperature for 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Calculate the amount of nitrite in the samples using a sodium nitrite standard curve.

-

Determine the percentage of NO inhibition relative to the LPS-stimulated control.

-

Caption: Postulated anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This technical guide provides a robust framework for the initial biological characterization of this compound. The proposed in vitro assays will generate crucial data on its antioxidant, cytotoxic, and anti-inflammatory properties. Positive results from these initial screens would warrant further investigation into the specific molecular mechanisms of action, including the modulation of key signaling pathways such as NF-κB and the expression of pro-inflammatory enzymes like COX-2. Subsequent in vivo studies in relevant animal models would be the next logical step in evaluating the therapeutic potential of this compound. The exploration of such novel derivatives of hydroxybenzoic acid is a promising avenue for the discovery of new therapeutic agents.

References

- Barreca, D., et al. (2019). Antioxidant Activity Assays. Bio-protocol, 9(12), e3271.

- Benkhaira, H., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. MethodsX, 9, 101732.

- Chen, X., et al. (2022).

- Chulasiri, M., et al. (2017). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73.

- Kasugai, S., Hasegawa, N., & Ogura, H. (1991). Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells. Journal of Dental Research, 70(2), 127-130.

- López-Gutiérrez, N., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences, 24(23), 16909.

- MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. (2023). Heliyon, 9(11), e21553.

- Pan, Y., et al. (2022). Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS. Frontiers in Nutrition, 9, 1045939.

- Tanyi, J. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. International Journal of Pharmaceutical Sciences and Research, 6(5), 1934-1945.

- Kim, D., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Molecules, 27(19), 6543.

- Lee, J. H., et al. (2018). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 23(11), 2828.

- Chan, E. W. C., et al. (2021). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 26(21), 6433.

- Hamann, M. T., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 8(3), 533-543.

-

In- vitro anti-oxidant assays. (n.d.). Bio-protocol. Retrieved from [Link]

- Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.

- Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (2010). Indian Journal of Pharmaceutical Sciences, 72(1), 121-124.

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (n.d.). SciSpace. Retrieved from [Link]

- Schumacker, P. T., et al. (2014). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. Oxidative Medicine and Cellular Longevity, 2014, 621380.

- Chen, J., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Bioorganic & Medicinal Chemistry Letters, 28(21), 3462-3466.

- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic

-

4-hydroxybenzoic acid. (n.d.). Organisation for Economic Co-operation and Development. Retrieved from [Link]

- Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. (2010). Molecules, 15(11), 7985-8005.

- Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (2021). International Journal of Molecular Sciences, 22(16), 8567.

- 4-Hydroxybenzoic Acid. (2009). TERA.

- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2013).

- Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. (2023). MDPI.

-

4-Hydroxybenzoic acid derivatives synthesized through metabolic... (n.d.). ResearchGate. Retrieved from [Link]

- Campbell, M., et al. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. International Journal of Antimicrobial Agents, 56(3), 106086.

- Cho, J. Y., et al. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. Bioscience, Biotechnology, and Biochemistry, 62(11), 2273-2276.

- Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. (2021).

Sources

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. chemscene.com [chemscene.com]

- 8. benchchem.com [benchchem.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biochemjournal.com [biochemjournal.com]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. mdpi.com [mdpi.com]

- 15. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thaiscience.info [thaiscience.info]

Introduction: The Scientific Case for 4-Ethyl-3-hydroxybenzoic Acid

An In-Depth Technical Guide to the In Vitro Evaluation of 4-Ethyl-3-hydroxybenzoic Acid

This guide provides a comprehensive framework for the in vitro characterization of this compound, a phenolic compound with potential therapeutic applications. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and robust data generation. Our approach moves from foundational cytotoxicity analysis to specific functional assays for antioxidant and anti-inflammatory activities, creating a complete efficacy and safety profile.

This compound belongs to the hydroxybenzoic acid class of phenolic compounds. These molecules are widely recognized for their diverse biological activities, which are largely attributed to their ability to donate hydrogen atoms and scavenge free radicals.[1][2] The antioxidant and antiradical efficiency of hydroxybenzoic acids is influenced by the number and position of hydroxyl (-OH) groups on the aromatic ring. The structure of this compound, featuring a hydroxyl group and a carboxylic acid moiety, suggests a strong potential for antioxidant and anti-inflammatory effects, making it a compelling candidate for in vitro investigation.[3] This guide outlines a logical, step-wise workflow to rigorously test these hypotheses.

Workflow for In Vitro Evaluation

The following diagram illustrates the systematic approach for characterizing the bioactivity of this compound, ensuring that each step logically informs the next.

Caption: A systematic workflow for the in vitro analysis of a novel compound.

Part 1: Foundational Analysis - Cytotoxicity Profiling

Rationale: Before assessing any specific biological activity, it is imperative to determine the concentration range at which this compound is non-toxic to the cells used in subsequent assays. The MTT assay is a standard colorimetric method for evaluating cell metabolic activity, which serves as a proxy for cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[4]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁵ cells/well. Incubate overnight (37°C, 5% CO₂) to allow for adherence.[4]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.1%).

-

Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions. Include untreated cells (negative control) and vehicle-only controls.

-

Incubation: Incubate the plate for 24 hours.[4]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for formazan crystal formation in viable cells.[4]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

Data Presentation: Cytotoxicity

| Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |

| Untreated Control | 0.950 | 100% |

| Vehicle Control (DMSO) | 0.945 | 99.5% |

| 10 | 0.948 | 99.8% |

| 50 | 0.935 | 98.4% |

| 100 | 0.910 | 95.8% |

| 250 | 0.850 | 89.5% |

| 500 | 0.620 | 65.3% |

From this data, a non-toxic concentration range (e.g., up to 100-250 µM) can be selected for subsequent functional assays.

Part 2: Investigation of Antioxidant Properties

Phenolic compounds are potent antioxidants. Their activity can be assessed using various assays that measure different aspects of radical scavenging.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that is deep violet in color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[5][6] The degree of color change, measured spectrophotometrically, is proportional to the antioxidant's scavenging activity.[5]

Caption: Principle of the DPPH radical scavenging assay.

Experimental Protocol: DPPH Assay

-

Solution Preparation: Prepare a 0.1 mM DPPH stock solution in methanol or ethanol.[6] Prepare various concentrations of this compound and a positive control (e.g., Ascorbic acid or Trolox).[6]

-

Reaction Setup: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample concentration.[5]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5][6]

-

Measurement: Measure the absorbance at 517 nm.[6]

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100.[5] The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the oxidation of ABTS with potassium persulfate.[7][8] Antioxidants capable of donating electrons reduce the ABTS•+, leading to a loss of color that is measured at 734 nm.[7] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol: ABTS Assay

-

ABTS•+ Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[7][9]

-

Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.700 (±0.02) at 734 nm.[10]

-

Reaction: Add 190 µL of the ABTS•+ working solution to 10 µL of the test sample at various concentrations in a 96-well plate.[8]

-

Incubation: Incubate for 5-6 minutes at room temperature.[7]

-

Measurement: Read the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC₅₀ value, similar to the DPPH assay.

Data Presentation: Antioxidant Activity

| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |

| This compound | 85.4 ± 5.2 | 62.1 ± 4.5 |

| Ascorbic Acid (Control) | 25.1 ± 2.1 | 18.9 ± 1.9 |

Part 3: Elucidation of Anti-inflammatory Potential

Rationale: Chronic inflammation is implicated in numerous diseases. The lipopolysaccharide (LPS)-induced inflammatory response in macrophage cell lines (like RAW 264.7) is a standard and effective in vitro model for screening anti-inflammatory agents.[4][11] LPS, a component of Gram-negative bacteria cell walls, activates macrophages through Toll-like receptor 4 (TLR4), triggering signaling cascades (e.g., NF-κB, MAPKs) that lead to the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).[12][13][14]

Experimental Protocol: Anti-inflammatory Assay

-

Cell Culture: Seed RAW 264.7 cells in a 24-well plate (5 x 10⁵ cells/well) and allow them to adhere overnight.[4]

-

Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulus: Induce inflammation by adding LPS (e.g., 100 ng/mL to 1 µg/mL) to the wells.[15][16] Include a control group with cells only, a group with LPS only, and groups with the compound and LPS.

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatants to measure the levels of secreted inflammatory mediators.

Measurement of Nitric Oxide (NO) Production

Principle: NO production is quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reaction.[16][17] The Griess reagent converts nitrite into a purple azo compound, and its absorbance is measured at 540-550 nm.[16]

-

Reaction: Mix 50 µL of the collected cell supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[16]

-

Incubation: Incubate for 10-15 minutes at room temperature.

-

Measurement: Read the absorbance at 540 nm. A sodium nitrite standard curve is used to quantify the nitrite concentration.[16]

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify specific cytokine concentrations in the supernatant.[18] A capture antibody specific to the target cytokine (e.g., TNF-α) is coated onto a plate, followed by the sample, a detection antibody, an enzyme conjugate, and finally a substrate that produces a measurable color change.[4]

Data Presentation: Anti-inflammatory Effects

| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (Untreated) | 1.2 ± 0.3 | 15 ± 4 | 22 ± 6 |

| LPS (1 µg/mL) | 45.8 ± 3.1 | 2540 ± 150 | 3150 ± 210 |

| LPS + Compound (50 µM) | 30.1 ± 2.5 | 1680 ± 110 | 2010 ± 180 |

| LPS + Compound (100 µM) | 15.5 ± 1.8 | 850 ± 95 | 1120 ± 130 |

Part 4: Potential Mechanism of Action

The anti-inflammatory effects of many phenolic compounds are mediated through the inhibition of the NF-κB signaling pathway. LPS activation of TLR4 typically leads to the phosphorylation and degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS (producing NO), TNF-α, and IL-6.[12] this compound may exert its effects by interfering with this pathway.

Caption: Hypothesized inhibition of the NF-κB pathway by the test compound.

Conclusion

This technical guide provides a robust, multi-faceted approach to characterize the in vitro biological activities of this compound. By systematically assessing cytotoxicity, antioxidant capacity, and anti-inflammatory potential, researchers can build a comprehensive profile of the compound. The detailed, self-validating protocols and clear rationale for each experimental choice are designed to ensure the generation of high-quality, reproducible data, paving the way for further pre-clinical development.

References

- Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). Vertex AI Search.

- ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io.

- In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. (2023). STAR Protocols.

- DPPH Scavenging Assay Protocol- Detailed Procedure. (2024). ACME Research Solutions.

- Application Notes and Protocols for the Preparation of ABTS Working Solution in Antioxidant Assays. (2025). Benchchem.

- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.).

- ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io.

- ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.

- In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. (2023).

- Dual Effect of Soloxolone Methyl on LPS-Induced Inflammation In Vitro and In Vivo. (n.d.). MDPI.

- Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. (n.d.). PMC - NIH.

- Application Notes and Protocols for "Anti-inflammatory Agent 19" Cell Culture Assays. (2025). Benchchem.

- Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae). (n.d.). PMC - NIH.

- Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. (n.d.). PMC - NIH.

- Inflammation Overview. (n.d.). Thermo Fisher Scientific - US.

- Cytokine Analysis in Cell Culture and Research Applications. (n.d.).

- Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (n.d.). PMC - NIH.

- IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.).

- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research.

- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2025).

- Hydroxybenzoic acid isomers and the cardiovascular system. (2014). PMC - PubMed Central.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 10. protocols.io [protocols.io]

- 11. Inflammation Overview | Thermo Fisher Scientific - US [thermofisher.com]

- 12. mdpi.com [mdpi.com]

- 13. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mjas.analis.com.my [mjas.analis.com.my]